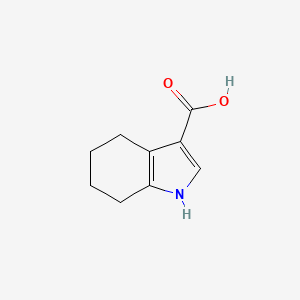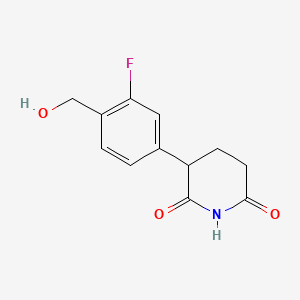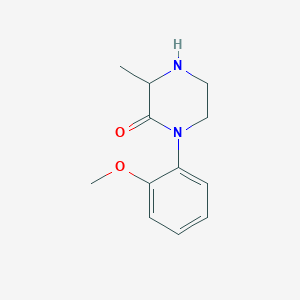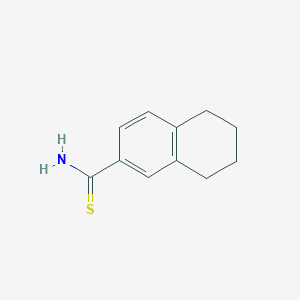![molecular formula C11H15N3O4 B13920482 N-[3-(3-methyl-4-nitrophenoxy)propyl]urea](/img/structure/B13920482.png)
N-[3-(3-methyl-4-nitrophenoxy)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-methyl-4-nitrophenoxy)propyl]urea is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.25 g/mol . This compound is characterized by the presence of a urea group attached to a 3-(3-methyl-4-nitrophenoxy)propyl moiety. It appears as a yellow to pale yellow solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-4-nitrophenoxy)propyl]urea typically involves the reaction of 3-(3-methyl-4-nitrophenoxy)propylamine with an isocyanate or a urea derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(3-methyl-4-nitrophenoxy)propyl]urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-methyl-4-aminophenoxy)propylurea.
Reduction: Formation of 3-(3-methyl-4-aminophenoxy)propylurea.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-[3-(3-methyl-4-nitrophenoxy)propyl]urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-(3-methyl-4-nitrophenoxy)propyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(3-methyl-4-nitrophenoxy)propyl]cyclopropanamine
- N-[3-(3-methyl-4-nitrophenoxy)propyl]acetamide
Uniqueness
N-[3-(3-methyl-4-nitrophenoxy)propyl]urea is unique due to its specific urea linkage, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H15N3O4 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
3-(3-methyl-4-nitrophenoxy)propylurea |
InChI |
InChI=1S/C11H15N3O4/c1-8-7-9(3-4-10(8)14(16)17)18-6-2-5-13-11(12)15/h3-4,7H,2,5-6H2,1H3,(H3,12,13,15) |
Clé InChI |
PALSGHYNTQEVSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCCCNC(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


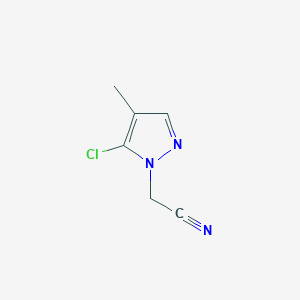




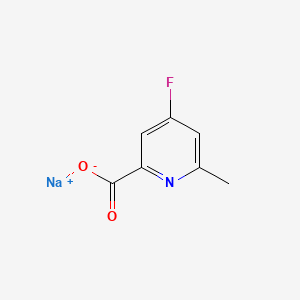
![methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13920432.png)
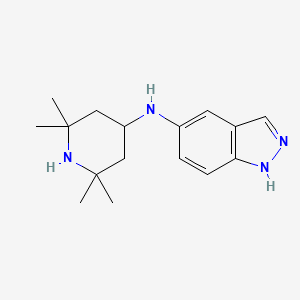
![Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13920442.png)
